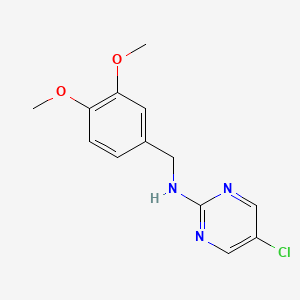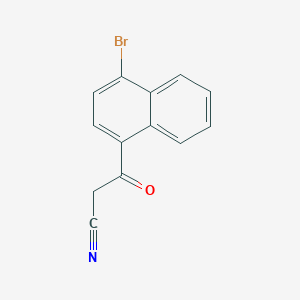
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring, a nitrile group, and a ketone group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the bromination of naphthalene to form 4-bromonaphthalene, followed by a Friedel-Crafts acylation reaction to introduce the oxopropanenitrile group.
-
Bromination of Naphthalene
Reagents: Naphthalene, bromine
Conditions: The reaction is typically carried out in the presence of a Lewis acid catalyst such as iron(III) bromide at room temperature.
-
Friedel-Crafts Acylation
Reagents: 4-Bromonaphthalene, acyl chloride (such as malonyl chloride), aluminum chloride
Conditions: The reaction is conducted under anhydrous conditions at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic aqueous solutions.
-
Reduction: : Reduction of the nitrile group to form primary amines.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Conducted under anhydrous conditions or in the presence of a solvent like tetrahydrofuran.
-
Substitution: : The bromine atom can be substituted with other functional groups.
Reagents: Nucleophiles such as sodium methoxide, sodium ethoxide
Conditions: Carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(4-Bromonaphthalen-1-yl)-3-oxopropanoic acid
Reduction: 3-(4-Bromonaphthalen-1-yl)-3-aminopropanenitrile
Substitution: 3-(4-Methoxynaphthalen-1-yl)-3-oxopropanenitrile
科学的研究の応用
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the nitrile group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(4-Chloronaphthalen-1-yl)-3-oxopropanenitrile
- 3-(4-Fluoronaphthalen-1-yl)-3-oxopropanenitrile
- 3-(4-Iodonaphthalen-1-yl)-3-oxopropanenitrile
Comparison
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions. The bromine atom’s size and electron-withdrawing effects can also affect the compound’s biological activity and binding affinity to molecular targets.
特性
CAS番号 |
374926-06-4 |
|---|---|
分子式 |
C13H8BrNO |
分子量 |
274.11 g/mol |
IUPAC名 |
3-(4-bromonaphthalen-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H8BrNO/c14-12-6-5-11(13(16)7-8-15)9-3-1-2-4-10(9)12/h1-6H,7H2 |
InChIキー |
KNKXWAFGUFYKOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



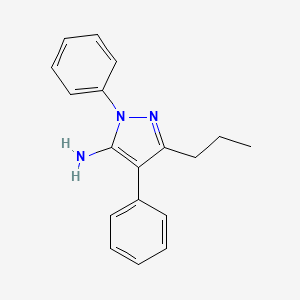
![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)


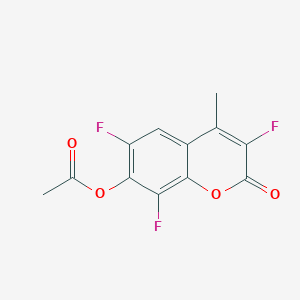
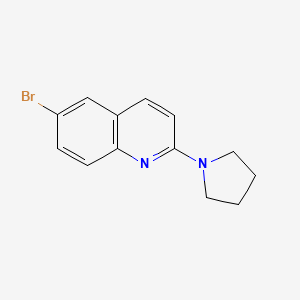

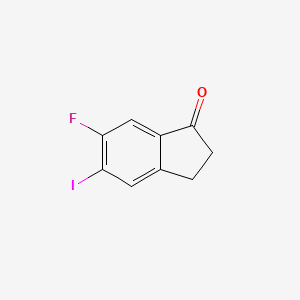
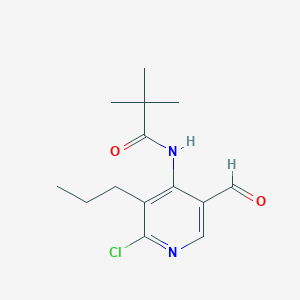
![Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846165.png)
